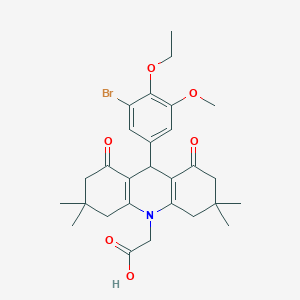![molecular formula C23H17BrN2O3 B302058 N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302058.png)
N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. One of its derivatives, N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Its antioxidant and anti-inflammatory properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Its antioxidant and anti-inflammatory properties have been found to be beneficial in reducing oxidative stress and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its broad-spectrum activity against cancer cells and microbes. It also has relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its effects on other types of cancer cells and microbes. Additionally, its pharmacokinetics and pharmacodynamics need to be studied to determine its optimal dosage and administration route.
Conclusion:
N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a promising compound with potential therapeutic applications in cancer and microbial diseases. Its broad-spectrum activity and low toxicity make it a promising candidate for further research. However, its solubility in water and pharmacokinetics need to be studied further to determine its optimal use in clinical settings.
Synthesis Methods
The synthesis of N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde and 5-bromo-2-hydroxybenzaldehyde with allyl bromide followed by the reaction with naphtho[2,1-b]furan-2-carbohydrazide. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
properties
Product Name |
N'-[2-(allyloxy)-5-bromobenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C23H17BrN2O3 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-11-28-20-10-8-17(24)12-16(20)14-25-26-23(27)22-13-19-18-6-4-3-5-15(18)7-9-21(19)29-22/h2-10,12-14H,1,11H2,(H,26,27)/b25-14- |
InChI Key |
AUWQDTYAWCEVGN-QFEZKATASA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301999.png)